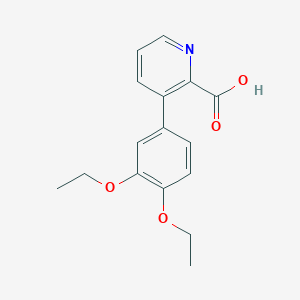
(3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone, also known as BPTM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPTM is a thiazolidinone derivative that has been synthesized by various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been shown to inhibit the activity of certain enzymes that are involved in the development of Alzheimer's disease, as well as certain enzymes that are involved in the growth of cancer cells.
Biochemical and Physiological Effects:
(3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been shown to have various biochemical and physiological effects in scientific research studies. (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been shown to inhibit the growth of cancer cells and has anti-inflammatory properties. (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has also been shown to inhibit the activity of certain enzymes that are involved in the development of Alzheimer's disease. (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been studied for its potential as an antibacterial agent and has shown promising results in inhibiting the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has various advantages and limitations for lab experiments. (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone is relatively easy to synthesize and can be synthesized by various methods. (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has shown promising results in various scientific research studies and has potential as a therapeutic agent. However, (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments.
Orientations Futures
There are various future directions for the study of (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone. (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone and its effectiveness as a therapeutic agent. Future studies could also focus on improving the solubility and stability of (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone, as well as developing new synthesis methods for (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone.
Méthodes De Synthèse
(3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been synthesized by various methods, including a one-pot three-component reaction, a microwave-assisted synthesis, and a conventional synthesis. The conventional synthesis involves the reaction of 3-bromopyridine-2-carboxaldehyde with 4-amino-5-mercapto-3-methyl-1,2,4-triazole in the presence of acetic acid to yield the desired product. The one-pot three-component reaction involves the reaction of 3-bromopyridine-2-carboxaldehyde, 4-amino-5-mercapto-3-methyl-1,2,4-triazole, and ethyl acetoacetate in the presence of piperidine to yield (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone. The microwave-assisted synthesis involves the reaction of 3-bromopyridine-2-carboxaldehyde, 4-amino-5-mercapto-3-methyl-1,2,4-triazole, and ethyl acetoacetate in the presence of piperidine under microwave irradiation to yield (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone.
Applications De Recherche Scientifique
(3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been studied for its potential as a therapeutic agent in various scientific research studies. One study found that (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has anti-inflammatory and anti-tumor properties and can inhibit the growth of cancer cells. Another study found that (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone can inhibit the activity of certain enzymes that are involved in the development of Alzheimer's disease. (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has also been studied for its potential as an antibacterial agent and has shown promising results in inhibiting the growth of certain bacteria.
Propriétés
IUPAC Name |
(3-bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3S/c11-8-2-1-3-12-9(8)10(14)13-4-6-17(15,16)7-5-13/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGMTZPOFMPAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)
![1-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635159.png)
![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)

![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)





